CIS-6-METHYLPIPERIDINE-2-CARBONITRILE

Description

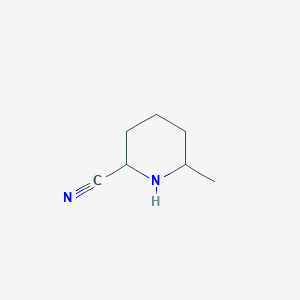

Structure

3D Structure

Properties

IUPAC Name |

6-methylpiperidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6-3-2-4-7(5-8)9-6/h6-7,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOZDDDZNCASRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541020 | |

| Record name | 6-Methylpiperidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97039-62-8 | |

| Record name | 6-Methylpiperidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Control and Diastereoselective Synthesis of Cis 6 Methylpiperidine 2 Carbonitrile and Its Analogues

Diastereoselective Synthesis of cis-Isomers

The synthesis of 2,6-disubstituted piperidines with a cis relationship between the substituents is a significant challenge. Various methods have been developed to control this diastereoselectivity, ranging from catalyst- and ligand-controlled reactions to substrate-directed approaches.

Control through Catalyst and Ligand Design

The choice of catalyst and associated ligands plays a pivotal role in directing the stereochemical outcome of piperidine (B6355638) ring formation. Homogeneous and heterogeneous catalysis, as well as organocatalysis, have been successfully employed to synthesize cis-2,6-disubstituted piperidines.

Recent advancements have demonstrated that rhodium-catalyzed asymmetric reductive Heck reactions can provide access to enantioenriched 3-substituted tetrahydropyridines, which are valuable precursors to substituted piperidines. nih.govsnnu.edu.cn While this method focuses on 3-substitution, the principles of ligand design for stereocontrol are broadly applicable. For instance, the use of chiral phosphine (B1218219) ligands in transition metal catalysis can create a chiral environment around the metal center, influencing the facial selectivity of substrate binding and subsequent reactions, leading to high diastereoselectivity. nih.gov

Organocatalysis offers a powerful alternative to metal-based systems. For example, an O-TMS protected diphenylprolinol has been used to catalyze a domino Michael addition/aminalization process between aldehydes and nitroolefins, yielding polysubstituted piperidines with excellent enantioselectivity and control over up to four contiguous stereocenters. acs.org The catalyst's stereochemistry directly influences the approach of the reactants, dictating the final stereochemical arrangement of the substituents on the piperidine ring.

A notable organocatalytic approach involves the inverse-electron-demand aza-Diels-Alder reaction of N-sulfonyl-1-aza-1,3-butadienes with α,β-unsaturated aldehydes. thieme-connect.com This reaction, catalyzed by a chiral amine in the presence of an acid co-catalyst, proceeds through a dienamine intermediate to afford highly functionalized, enantiopure piperidines. thieme-connect.com While the E/Z selectivity can be moderate, the enantioselectivity for the major isomer is often excellent. thieme-connect.com

The following table summarizes selected catalytic systems for the diastereoselective synthesis of substituted piperidines.

| Catalyst/Ligand System | Reaction Type | Substrates | Key Features |

| Rhodium / Chiral Phosphine | Asymmetric Reductive Heck | Pyridine (B92270) derivatives, Boronic acids | High enantioselectivity for 3-substituted piperidines. nih.govsnnu.edu.cn |

| O-TMS protected diphenylprolinol | Domino Michael/Aminalization | Aldehydes, Nitroolefins | Forms up to four stereocenters with high enantioselectivity. acs.org |

| Chiral Amine / Benzoic Acid | Inverse-Demand Aza-Diels-Alder | N-sulfonyl-1-azabutadienes, α,β-Unsaturated aldehydes | Access to highly functionalized, enantiopure piperidines. thieme-connect.com |

| Palladium / Chiral P-O Ligand | 6-exo aza-Heck Cyclization | Alkenylcarbamates | Redox-neutral conditions, high selectivity. nih.gov |

Substrate-Controlled Diastereoselection

Substrate-controlled methods rely on the inherent chirality of the starting material or the temporary introduction of a chiral auxiliary to direct the stereochemical outcome of the reaction. This approach has been widely used in the synthesis of chiral piperidine alkaloids.

One powerful strategy involves the use of chiral aziridines. A divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products has been achieved starting from a chiral aziridine (B145994) decorated with appropriate side chains. rsc.org The key step is a one-pot sequence of reactions including reductive ring-opening of the aziridine and intramolecular reductive amination, which proceeds with high diastereoselectivity to afford the cis-piperidine. rsc.org

Another effective method utilizes a domino Mannich-Michael reaction. The reaction of Danishefsky's diene with O-pivaloylated arabinosylaldimines, derived from D-arabinopyranosylamine as a chiral auxiliary, furnishes N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net Subsequent conjugate cuprate (B13416276) addition to these intermediates proceeds with high stereoselectivity to yield cis-2,6-disubstituted piperidinones. researchgate.net

The intramolecular Michael-type reaction of β'-amino-α,β-unsaturated ketones is another route to diastereomerically enriched 2,6-disubstituted piperidines. researchgate.net The stereochemistry of the starting amine dictates the facial selectivity of the cyclization, leading to the preferential formation of one diastereomer.

The table below provides examples of substrate-controlled diastereoselective syntheses of piperidine derivatives.

| Chiral Substrate/Auxiliary | Reaction Sequence | Product | Diastereoselectivity |

| Chiral Aziridine | Reductive ring-opening, Intramolecular reductive amination | cis-2,6-disubstituted piperidines | High |

| D-arabinopyranosylamine | Domino Mannich-Michael, Conjugate cuprate addition | cis-2,6-disubstituted piperidinones | High |

| β'-amino-α,β-unsaturated ketone | Intramolecular Michael-type reaction | 2,6-disubstituted piperidines | Good to Excellent |

| Chiral β-enaminoesters | Intramolecular Corey–Chaykovsky ring-closing | cis-4-hydroxy-2-methyl piperidine | High |

Enantioselective Synthesis Pathways

The development of enantioselective methods is crucial for accessing single enantiomers of chiral piperidines, which is often a requirement for pharmaceutical applications. Strategies include the use of chiral auxiliaries, organocatalysis, and enzymatic transformations.

Chiral Auxiliaries in Piperidine Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is removed. This strategy has been extensively applied to the synthesis of chiral piperidines.

Carbohydrate-derived auxiliaries, such as those from D-arabinopyranosylamine and D-galactosylamine, have proven effective in the enantioselective synthesis of piperidine alkaloids. researchgate.net The steric and stereoelectronic properties of the carbohydrate scaffold guide nucleophilic additions to attached imine functionalities with high diastereofacial differentiation. researchgate.net For example, the reductive cyanation of a chiral pyridinium (B92312) salt bearing a carbohydrate auxiliary afforded an α-amino nitrile, which could be further elaborated to synthesize the hemlock alkaloid (-)-coniine (B1195747) with excellent enantiomeric excess. researchgate.net

Phenylglycinol-derived oxazolopiperidone lactams are versatile chiral building blocks for the enantioselective synthesis of a wide range of piperidine-containing natural products. nih.gov These auxiliaries allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring.

The following table highlights some common chiral auxiliaries used in piperidine synthesis.

| Chiral Auxiliary | Type of Asymmetric Reaction | Key Features |

| D-Arabinopyranosylamine | Domino Mannich-Michael, Reductive Cyanation | High diastereofacial control in additions to imines. researchgate.net |

| Phenylglycinol | Cyclocondensation to form oxazolopiperidone lactams | Versatile intermediates for polysubstituted piperidines. nih.gov |

| (R)-2-methylpropane-2-sulfinamide | Addition to N-sulfinyl imines | Stereoselective allylation for the synthesis of trisubstituted piperidines. core.ac.uk |

| Evans Oxazolidinones | Alkylation, Aldol (B89426) reactions | Well-established for controlling stereochemistry in acyclic systems, applicable to piperidine precursors. nih.gov |

Organocatalytic Enantioselective Methods

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, avoiding the use of often toxic and expensive metals. In the context of piperidine synthesis, organocatalysts have been employed in a variety of enantioselective transformations.

A notable example is the organocatalytic desymmetrizing intramolecular aza-Michael reaction of vinyl sulfonamides. rsc.org This method has been used to synthesize 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter with excellent enantioselectivity. rsc.org Proline and its derivatives are common organocatalysts for such transformations, operating through enamine or iminium ion intermediates to control the stereochemical outcome.

The inverse-demand aza-Diels-Alder reaction, as mentioned previously, can be rendered highly enantioselective through the use of a chiral amine catalyst. thieme-connect.com This approach provides a direct route to optically pure polysubstituted piperidines. thieme-connect.com

The table below showcases examples of organocatalytic enantioselective reactions for piperidine synthesis.

| Organocatalyst | Reaction Type | Product | Enantioselectivity (ee) |

| Proline derivatives | Intramolecular aza-Michael addition | 2,5,5-trisubstituted piperidines | Excellent |

| Chiral Amine | Inverse-Demand Aza-Diels-Alder | Polysubstituted piperidines | ≥97% |

| O-TMS protected diphenylprolinol | Domino Michael/Aminalization | Polysubstituted piperidines | Excellent |

Enzymatic Desymmetrization of meso-Compounds

Biocatalysis, particularly the use of enzymes, offers an environmentally friendly and highly selective approach to the synthesis of chiral compounds. The desymmetrization of meso-compounds, which contain a plane of symmetry but are achiral, is a powerful strategy for generating enantiomerically pure products.

A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This method involves a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into chiral piperidines with high stereoselectivity. nih.govacs.org While this has been demonstrated for 3- and 4-substituted piperidines, the principle of enzymatic desymmetrization is applicable to other substitution patterns.

The desymmetrization of prochiral cyclohexa-2,5-dienones using an ene-reductase has also been reported, yielding chiral cyclohexenones with high enantioselectivity. rsc.org Such enzymatic reductions could potentially be adapted for the desymmetrization of appropriately substituted dihydropyridinone intermediates en route to chiral piperidines.

The development of specific enzymes for the desymmetrization of meso-2,6-disubstituted piperidine precursors would be a significant advancement in the synthesis of compounds like cis-6-methylpiperidine-2-carbonitrile.

Chiral Resolution Techniques (e.g., L-tartaric acid resolution)

Chiral resolution is a key technique for separating enantiomers from a racemic mixture. One of the earliest and most effective methods involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. mdpi.com For amine-containing compounds like piperidine derivatives, acidic resolving agents such as tartaric acid are commonly employed. mdpi.comnih.gov

In the context of piperidine derivatives, the process typically involves reacting the racemic base with an enantiomerically pure acid, such as L-(+)-tartaric acid. researchgate.net This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. Once a diastereomeric salt is isolated, the desired enantiomer of the piperidine derivative can be recovered by treatment with a base. While specific data on the resolution of this compound with L-tartaric acid is not extensively detailed in the provided results, the general principles of this classical chemical resolution (CCR) are well-established for similar chiral amines. nih.gov The efficiency of such resolutions depends on several factors, including the solvent system, temperature, and the specific structure of the substrate. nih.gov

Examination of Stereochemical Course of Reactions

The stereochemical outcome of reactions leading to the formation of the piperidine ring is fundamental to achieving a desired diastereomer, such as the cis configuration. Various synthetic strategies have been developed to control the stereochemistry during ring formation.

One common approach is the diastereoselective reduction of a cyclic imine precursor. For instance, the reduction of an imine can proceed with high stereoselectivity, often favoring the formation of the cis product due to the steric hindrance of the substituents guiding the approach of the reducing agent. whiterose.ac.uk

Another powerful method involves intramolecular cyclization reactions . The stereochemistry of the starting material can direct the formation of specific stereoisomers of the final piperidine ring. nih.gov For example, intramolecular reductive amination has been used in the highly stereoselective synthesis of cis-2,6-disubstituted piperidines. rsc.org Similarly, intramolecular 6-endo-dig reductive hydroamination/cyclization cascades of alkynes have been shown to produce piperidines, although the stereoselectivity can be influenced by the nature of the substituents. nih.gov

Catalytic asymmetric synthesis offers another avenue for controlling stereochemistry. For example, copper-catalyzed asymmetric cyclizative aminoboration has been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. researchgate.net This method demonstrates excellent control over both diastereoselectivity and enantioselectivity. researchgate.net

The choice of synthetic route and reaction conditions plays a pivotal role in determining the stereochemical course. For example, in the synthesis of 2,5-disubstituted piperidines, hydrogenation of certain intermediates can lead to a preference for the trans-isomer, while subsequent modifications and another hydrogenation step can favor the cis-isomer. whiterose.ac.uk

Conformational Analysis of cis-Piperidine Ring Systems

The piperidine ring is not planar and typically adopts a chair conformation to minimize angle and torsional strain. libretexts.org The presence of substituents on the ring influences the conformational equilibrium between different chair and boat forms.

The chair conformation is generally the most stable for a cyclohexane (B81311) ring, and by extension, a piperidine ring. libretexts.orgwikipedia.org In this conformation, substituents can occupy either axial or equatorial positions. The interconversion between two chair forms, known as a ring flip, is a rapid process at room temperature. amherst.edu

However, other conformations, such as the boat and twist-boat (or skew-boat), can also exist. libretexts.orgwikipedia.org The boat conformation is generally less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.org The twist-boat conformation is typically more stable than the pure boat form as it alleviates some of this strain. libretexts.org While the energy difference between the chair and twist-boat conformations can be significant, certain substitution patterns or interactions with other molecules, such as proteins, can stabilize the twist-boat form. nih.gov For N-acylpiperidines with a 2-substituent, the twist-boat conformation is calculated to be about 1.5 kcal/mol less favorable than the chair conformation. nih.gov

The interconversion between chair and twist-boat forms proceeds through a higher-energy half-chair transition state. wikipedia.org The relative energies of the principal conformers are generally ordered as chair < twist-boat < boat < half-chair. wikipedia.org

Substituents on the piperidine ring have a profound impact on its conformational preferences. In a monosubstituted piperidine, the chair conformation with the substituent in the equatorial position is generally favored to avoid 1,3-diaxial interactions. wikipedia.org

For cis-disubstituted piperidines, such as cis-1,2-disubstituted derivatives, one substituent will be in an axial position and the other in an equatorial position in a chair conformation. youtube.com A ring flip will interchange these positions, resulting in a conformation of similar energy unless the substituents are different. youtube.com

In the case of this compound, both the methyl and cyano groups are on the same side of the ring. In a chair conformation, this would lead to one substituent being axial and the other equatorial. The specific preference for which substituent occupies the equatorial position would depend on their relative steric bulk and other electronic interactions.

Furthermore, the nature of the substituent on the nitrogen atom significantly influences the ring's conformation. ias.ac.in For instance, the introduction of an N-nitroso group can lead to the existence of an equilibrium mixture of boat forms. ias.ac.in Similarly, for N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation. nih.gov

Table 1: Conformational Energy Differences in Substituted Piperidines

| Compound Family | Substituent Position | Favored Orientation | ΔG (kcal/mol) | Note |

|---|---|---|---|---|

| Phenyl-1-piperidines | 2-substituent | Axial | -1.0 | Modestly favored over equatorial. nih.gov |

| N-Acylpiperidines | 2-substituent | Axial | up to -3.2 | Dictated by pseudoallylic strain. nih.gov |

Stereoisomerization and Epimerization Studies

Stereoisomerization refers to the conversion of one stereoisomer into another. A specific type of stereoisomerization is epimerization , which is the change in the configuration at only one of several stereogenic centers in a molecule.

In the context of piperidine derivatives, epimerization can occur under certain reaction conditions, leading to a mixture of diastereomers. For example, in the synthesis of piperidines, if a reaction condition allows for the reversible formation of an intermediate, such as an enamine or an iminium ion, epimerization at an adjacent stereocenter can occur. This can affect the final diastereomeric ratio of the product.

The stability of the different stereoisomers plays a crucial role. The interconversion between diastereomers will favor the thermodynamically more stable isomer. For substituted cyclohexanes, and by analogy piperidines, the relative stability of cis and trans isomers depends on the substitution pattern and the resulting steric interactions in the preferred chair conformations. amherst.edu For instance, in 1,2-disubstituted cyclohexanes, the trans isomer, which can adopt a diequatorial conformation, is generally more stable than the cis isomer, which must have one axial and one equatorial substituent. youtube.com However, the specific energetics can be influenced by the nature of the substituents and the presence of the nitrogen heteroatom in the piperidine ring.

Studies on related systems have shown that the N-Boc group in N-Boc-2-aryl-4-methylenepiperidines rotates rapidly, which is a form of conformational isomerization that can influence reactivity. whiterose.ac.uk While direct studies on the stereoisomerization of this compound were not found in the provided results, the general principles of conformational and configurational changes in piperidine rings are well-established.

Mechanistic Investigations of Reactions Involving Cis 6 Methylpiperidine 2 Carbonitrile

Elucidation of Deprotonation-Acylation Mechanisms

The deprotonation of the carbon atom alpha to the nitrile group (C2) in cis-6-methylpiperidine-2-carbonitrile is the initial step in many functionalization reactions. This process typically requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to abstract the acidic α-proton. The mechanism proceeds through the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized between the carbon atom and the nitrogen atom of the nitrile group, which enhances the acidity of the C2 proton.

Following deprotonation, the resulting carbanion acts as a potent nucleophile in acylation reactions. When an acylating agent, such as an acyl chloride or anhydride, is introduced, the carbanion attacks the electrophilic carbonyl carbon. This nucleophilic addition leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel the leaving group (e.g., chloride), yielding the α-acylated piperidine (B6355638) derivative. The stereochemical orientation of the existing methyl group at C6 can influence the approach of the acylating agent, potentially leading to diastereoselective outcomes depending on the reaction conditions and the steric bulk of the electrophile.

Table 1: Key Steps in Deprotonation-Acylation Mechanism

| Step | Description | Reagents | Key Species |

| 1. Deprotonation | Abstraction of the acidic proton at the C2 position. | Strong non-nucleophilic base (e.g., LDA). | Resonance-stabilized carbanion. |

| 2. Nucleophilic Attack | The carbanion attacks the electrophilic carbonyl carbon of the acylating agent. | Acylating agent (e.g., acyl chloride). | Tetrahedral intermediate. |

| 3. Elimination | The tetrahedral intermediate collapses, eliminating a leaving group. | - | α-acylated piperidine product. |

Understanding Stereoselective Reduction Pathways

The reduction of the nitrile group in this compound to a primary amine (aminomethyl group) is a critical transformation. The stereochemical outcome of this reduction is highly dependent on the chosen reducing agent and the reaction mechanism.

One common pathway involves the catalytic hydrogenation of related cyclic imine intermediates. For instance, the reductive cyclization of 6-oxoamino acid derivatives can form a cyclic imine, which is then reduced. whiterose.ac.uk The stereoselectivity of this reduction step is dictated by the direction of hydride delivery to the imine double bond. In many cases, the hydride attacks from the less sterically hindered face of the molecule to yield the cis-diastereoisomer as the major product. whiterose.ac.uk For example, reduction with sodium borohydride at low temperatures can favor the formation of the cis product. whiterose.ac.uk This suggests that the pre-existing methyl group at C6 effectively blocks one face of the ring, directing the approach of the reducing agent to the opposite face and preserving the cis relationship between the substituents.

Table 2: Influence of Reducing Agents on Stereoselectivity in Related Piperidine Syntheses

| Reducing Agent | Intermediate | Typical Major Product | Diastereomeric Ratio (cis:trans) |

| Sodium Borohydride (NaBH₄) | Cyclic Imine | cis-piperidine | ~6:1 whiterose.ac.uk |

| Catalytic Hydrogenation (H₂, Pd/C) | Cyclic Imine/Enamine | cis-piperidine | ~4:1 whiterose.ac.uk |

| Lithium Aluminium Hydride (LiAlH₄) | Pyrroline Salt | trans-indolizidine | 1:9 whiterose.ac.uk |

Data represents outcomes in analogous substituted piperidine systems.

Mechanisms of Intramolecular Cyclization Reactions

Derivatives of this compound are valuable precursors for constructing more complex fused-ring systems via intramolecular cyclization. The mechanism of these reactions is contingent on the nature of the reactive groups appended to the piperidine core.

A notable example is the intramolecular reductive cyclization of a conjugated keto-azide intermediate, which can be derived from the piperidine scaffold. nih.gov This strategy is used to construct 2,3,6-trisubstituted piperidine skeletons. nih.gov The mechanism involves the reduction of the azide group to an amine, which then nucleophilically attacks the ketone carbonyl group within the same molecule. This is followed by dehydration to form a cyclic imine, which is subsequently reduced in situ to yield the final cyclized product. The stereochemistry of the starting material directly influences the stereochemical outcome of the newly formed ring fusion.

Another mechanistic pathway is the intramolecular aldol (B89426) cyclization, which has been observed in related N-benzylpiperidine-4-one systems. researchgate.net This reaction proceeds through the formation of an enolate which then attacks a carbonyl group elsewhere in the molecule, leading to the formation of complex tricyclic systems. researchgate.net

Role of Intermediates in Reaction Progression

The progression of reactions involving this compound is dictated by the formation of various transient species or intermediates. The stability and reactivity of these intermediates are paramount in determining the final product structure and stereochemistry.

Carbanions: As discussed in section 4.1, resonance-stabilized carbanions are the key intermediates in deprotonation-acylation reactions. Their nucleophilicity drives the formation of new carbon-carbon bonds at the C2 position.

Cyclic Imines: In stereoselective reductions and some cyclization pathways, a cyclic imine is a crucial intermediate. whiterose.ac.uk The subsequent reduction of this imine is often the stereodetermining step of the entire sequence. whiterose.ac.uk

Five-Coordinate Complexes: In reactions involving transition metals, five-coordinate intermediates can be formed. For example, in ligand exchange reactions on related molybdenum-piperidine complexes, a mechanism involving initial bond-breaking leads to a five-coordinate intermediate, which is then subject to competitive attack by different ligands.

Keto-Azide Intermediates: For certain intramolecular cyclization strategies, complex intermediates like conjugated keto-azides are intentionally prepared to facilitate the desired ring-forming cascade. nih.gov

Table 3: Key Intermediates in Piperidine Reactions

| Reaction Type | Key Intermediate | Significance |

| Deprotonation-Acylation | Resonance-stabilized carbanion | Nucleophile for C-C bond formation. |

| Stereoselective Reduction | Cyclic Imine | Reduction of this species is often the stereodetermining step. whiterose.ac.uk |

| Intramolecular Cyclization | Keto-azide nih.gov | Precursor for reductive amine formation and subsequent cyclization. nih.gov |

| Ligand Exchange | Five-coordinate metal complex | Determines outcome in competitive reaction pathways. |

Kinetic and Thermodynamic Considerations in Stereoselection

The stereochemical outcome of reactions involving this compound can often be explained by the principles of kinetic and thermodynamic control. wikipedia.orglibretexts.org These concepts are particularly relevant when a reaction can produce two or more different stereoisomers.

Kinetic Control: A reaction is under kinetic control when it is conducted under conditions (typically low temperature and short reaction times) where the product distribution is determined by the relative rates of formation of the products. libretexts.orgdalalinstitute.com The major product, known as the kinetic product, is the one formed via the pathway with the lowest activation energy, meaning it is formed the fastest. wikipedia.orgdalalinstitute.com In the context of stereoselective reductions, the predominance of the cis-isomer at low temperatures suggests it is the kinetic product, resulting from the sterically less hindered and therefore faster pathway of reagent attack. whiterose.ac.uk

Thermodynamic Control: A reaction is under thermodynamic control when the conditions (typically higher temperatures and longer reaction times) allow for the reaction to be reversible. wikipedia.orglibretexts.org This enables an equilibrium to be established between the products and reactants. wikipedia.org The major product, the thermodynamic product, is the most stable one, possessing the lowest Gibbs free energy. libretexts.org In some piperidine systems, a trans-isomer might be thermodynamically more stable due to reduced steric strain. If a reaction yielding a kinetic cis product is allowed to equilibrate at a higher temperature, the product ratio may shift to favor the more stable trans isomer.

Any reaction that produces a product with a non-racemic enantiomeric excess must be under at least partial kinetic control, as enantiomers have the same Gibbs free energy, and thermodynamic control would necessarily lead to a racemic mixture. wikipedia.orgdalalinstitute.com

Table 4: Comparison of Kinetic and Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control |

| Governing Principle | Rate of reaction | Product stability (Gibbs free energy) |

| Product Formed | The product that forms fastest (lowest activation energy). wikipedia.orgdalalinstitute.com | The most stable product. wikipedia.orgdalalinstitute.com |

| Reaction Conditions | Typically lower temperatures, shorter reaction times. | Typically higher temperatures, longer reaction times, reversible conditions. wikipedia.org |

| Reversibility | Reaction is effectively irreversible. | Reaction is reversible, allowing equilibrium to be reached. wikipedia.org |

Advanced Spectroscopic and Analytical Characterization of Cis 6 Methylpiperidine 2 Carbonitrile Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete picture of the molecular framework and its stereochemistry can be assembled.

The ¹H and ¹³C NMR spectra of cis-6-methylpiperidine-2-carbonitrile provide fundamental information about its carbon-hydrogen framework. While specific experimental data for this exact compound is not ubiquitously published, expected chemical shifts can be predicted based on the analysis of closely related piperidine (B6355638) structures and the known electronic effects of the nitrile and methyl substituents. chemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR: The proton spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The protons on carbons adjacent to the electron-withdrawing nitrile group (C2) and the nitrogen atom (C2, C6) are expected to be shifted downfield. The methyl group protons will appear as a doublet due to coupling with the proton at C6.

¹³C NMR: The carbon spectrum indicates the number of unique carbon atoms. The carbon of the nitrile functional group is characteristically found far downfield (≈ 120 ppm). Carbons bonded to the electronegative nitrogen atom (C2 and C6) are also shifted downfield compared to the other aliphatic carbons of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on analogous structures and general NMR principles. chemicalbook.comchemicalbook.comrsc.org

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 3.8 - 4.2 | 50 - 55 |

| H3 | 1.8 - 2.2 | 25 - 30 |

| H4 | 1.5 - 1.9 | 22 - 28 |

| H5 | 1.6 - 2.0 | 28 - 34 |

| H6 | 3.0 - 3.4 | 55 - 60 |

| -CH₃ | 1.2 - 1.4 | 18 - 23 |

| -NH | 1.5 - 2.5 (broad) | N/A |

To unambiguously confirm the cis stereochemistry of the substituents at the C2 and C6 positions, two-dimensional NMR experiments are essential. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial as it detects spatial proximity between protons that are close in space, regardless of whether they are connected through bonds.

For the cis-isomer of 6-methylpiperidine-2-carbonitrile, the key NOESY correlation would be observed between the protons on the C2 and C6 positions. In a chair conformation, this would manifest as a cross-peak between the axial proton at C2 and the axial proton at C6, confirming they are on the same face of the piperidine ring. The absence of this correlation would suggest a trans arrangement.

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. NMR spectroscopy can be adapted to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent, such as Mosher's acid chloride. The resulting diastereomeric products will have distinct NMR spectra, with certain signals appearing at different chemical shifts. By integrating the signals corresponding to each diastereomer, the relative ratio of the original enantiomers can be accurately calculated.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. For this compound, the neutral molecule has a molecular formula of C₇H₁₂N₂. HRMS analysis would be used to confirm the exact mass calculated for this formula ([M+H]⁺ = 125.1073). rsc.orgnih.gov This distinguishes it from any other combination of atoms that might have the same nominal mass, thereby confirming the elemental composition. rsc.org

Table 2: HRMS Data for Molecular Formula Confirmation

| Formula | Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₇H₁₂N₂ | [M+H]⁺ | 125.1073 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nist.govnist.gov The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. rsc.orgfsu.edu

The most indicative signal would be the sharp, medium-intensity absorption corresponding to the nitrile (C≡N) bond stretch, which typically appears in the 2210-2260 cm⁻¹ region. bccampus.ca Other expected absorptions include the N-H stretch of the secondary amine, C-H stretches for the aliphatic ring and methyl group, and N-H bending vibrations. nist.gov

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, single peak |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Nitrile | C≡N Stretch | 2210 - 2260 | Medium, sharp |

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as the most definitive method for the three-dimensional structural elucidation of crystalline compounds, providing unequivocal determination of the relative configuration of all stereogenic centers within a molecule. rsc.org Furthermore, under specific conditions, it can be employed to establish the absolute configuration. The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional map of electron density, from which the atomic positions, bond lengths, and bond angles can be precisely determined. rsc.org

For chiral molecules, the determination of absolute configuration is more complex and often relies on the phenomenon of anomalous dispersion. sigmaaldrich.com This effect, which is more pronounced for atoms heavier than oxygen, causes slight differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). sigmaaldrich.comcam.ac.uk Careful measurement and analysis of these differences, often quantified by the Flack parameter, can allow for the unambiguous assignment of the absolute configuration of an enantiomerically pure compound. sigmaaldrich.com In the absence of a sufficiently strong anomalous scatterer, derivatization of the molecule with a heavy atom may be necessary. sigmaaldrich.com

Due to the lack of publicly available crystallographic data for this compound, the following data for a related substituted piperidine derivative, phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone, is presented as an illustrative example of the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net In this specific study, the analysis confirmed the flattened-chair conformation of the piperidine ring and the equatorial orientation of the phenyl rings. researchgate.net

Table 1: Illustrative Crystallographic Data for Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₃H₂₅NO |

| Molecular Weight | 355.46 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2543(7) |

| b (Å) | 10.5543(8) |

| c (Å) | 12.6184(6) |

| α (°) | 77.901(7) |

| β (°) | 71.270(2) |

| γ (°) | 70.390(5) |

| Volume (ų) | 974.3(1) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (Mg/m³) | 1.212 |

| Radiation type | MoKα |

| Wavelength (Å) | 0.71073 |

Chiral Chromatography for Stereoisomer Separation and Analysis

Chiral chromatography is an indispensable tool for the separation and analysis of enantiomers. merckmillipore.com Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires the introduction of a chiral element into the chromatographic system. researchgate.net This is most commonly achieved by using a chiral stationary phase (CSP). cam.ac.uk CSPs create a diastereomeric interaction with the enantiomers of the analyte, leading to differential retention times and, consequently, their separation. nih.gov

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. capes.gov.br Other types of CSPs include those based on cyclodextrins, proteins, and synthetic polymers. cam.ac.uksigmaaldrich.com The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature. sigmaaldrich.com Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique, though Gas Chromatography (GC) with a chiral column can also be used, often after derivatization of the analyte. merckmillipore.comacs.org

While specific chiral separation methods for this compound are not documented in the surveyed literature, the following example illustrates a typical chiral HPLC method developed for the analysis of enantiomeric purity of a substituted NH-piperidine. In a study on the asymmetric synthesis of substituted NH-piperidines, chiral HPLC was used to determine the enantiomeric excess (ee) of the products. researchgate.net

Table 2: Illustrative Chiral HPLC Conditions for the Analysis of a Substituted NH-Piperidine researchgate.net

| Parameter | Condition |

| Instrumentation | Chiral High-Performance Liquid Chromatography (HPLC) System |

| Chiral Stationary Phase | Specific column not detailed, but selected for enantiomeric separation. |

| Mobile Phase | Typically a mixture of hexane (B92381) and isopropanol. |

| Detection | UV detector |

| Purpose | Determination of enantiomeric excess (ee) of chiral piperidine products. |

| Outcome | Successful separation of enantiomers allowing for quantification of ee > 95%. |

Chemical Transformations and Derivatization of Cis 6 Methylpiperidine 2 Carbonitrile

Hydrolysis of the Nitrile Group to Carboxylic Acid and Esters

The conversion of the nitrile functionality in cis-6-methylpiperidine-2-carbonitrile to a carboxylic acid or its corresponding esters is a fundamental transformation, typically achieved through hydrolysis under either acidic or basic conditions. libretexts.orgchemistrysteps.com This process unlocks a pathway to cis-6-methylpipecolic acid and its derivatives, which are valuable building blocks in medicinal chemistry. researchgate.netnih.gov

The hydrolysis proceeds in two main stages: the initial hydration of the carbon-nitrogen triple bond to form an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is typically heated under reflux with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org The reaction mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating a nucleophilic attack by water. The resulting product is the ammonium (B1175870) salt of cis-6-methylpiperidine-2-carboxylic acid. Subsequent neutralization is required to obtain the free amino acid. libretexts.org

Reaction Scheme: Acid Hydrolysis

Alkaline-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), also effects hydrolysis. chemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com In this case, the immediate product is the carboxylate salt (e.g., sodium cis-6-methylpiperidine-2-carboxylate). An acidification step is necessary to protonate the carboxylate and yield the final carboxylic acid. libretexts.org

Reaction Scheme: Alkaline Hydrolysis

Direct conversion to esters can be accomplished through methods such as heating the nitrile in an acidic alcohol solution (e.g., H₂SO₄ in methanol (B129727) or ethanol). This process, known as alcoholysis, can proceed through the carboxylic acid intermediate or by direct reaction with the nitrile. Industrial processes have been developed for the conversion of nitrile compounds into corresponding esters, often involving hydration and hydrolysis followed by esterification. google.com

N-Protection and Deprotection Strategies

The secondary amine within the piperidine (B6355638) ring is a reactive site that often requires protection to prevent unwanted side reactions during subsequent chemical modifications. The selection of an appropriate protecting group is crucial and depends on its stability to the planned reaction conditions and the ease of its subsequent removal. Common protecting groups for the piperidine nitrogen include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

N-Boc Protection: The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various conditions, yet it can be readily removed under mild acidic conditions. nih.gov It is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) or in a biphasic system. nih.gov

N-Cbz Protection: The benzyloxycarbonyl (Cbz) group is another common amine protecting group. It is introduced using benzyl (B1604629) chloroformate (CbzCl) under basic conditions. A key advantage of the Cbz group is its stability to acidic and basic conditions and its facile removal via catalytic hydrogenation, which cleaves the benzyl C-O bond. nih.gov

Deprotection: Removal of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or by using hydrochloric acid in an organic solvent like dioxane or methanol. nih.gov The Cbz group is most commonly removed by hydrogenolysis (e.g., H₂ over a palladium catalyst), a method that is generally mild and selective. nih.gov

Table 1: Common N-Protection and Deprotection Strategies

| Protecting Group | Reagent for Protection | Typical Conditions for Protection | Reagent for Deprotection | Typical Conditions for Deprotection |

|---|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA, DIPEA), Solvent (e.g., THF, DCM) nih.gov | Trifluoroacetic acid (TFA) or HCl | TFA/DCM or HCl in Dioxane/Methanol nih.gov |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (CbzCl) | Base (e.g., NaHCO₃, TEA), Solvent (e.g., H₂O/Dioxane) | H₂, Catalyst (e.g., Pd/C) | Hydrogenolysis in Solvent (e.g., MeOH, EtOH) nih.gov |

| Tempoc (2,2,6,6-tetramethylpiperidinyloxycarbonyl) | N-Tempoc-N'-phenyl carbonate (NPTC) | Base (e.g., Et₃N), Solvent (e.g., DMF) pitt.edu | Zn, Acetic Acid | Reduction in a suitable solvent |

Derivatization for Enhanced Analytical Detection

For analytical purposes, such as chromatographic separation and quantification, it is often necessary to derivatize the target molecule to improve its detection properties. For this compound or its hydrolyzed product, derivatization can introduce a chromophore, a fluorophore, or a mass-spectrometry-friendly tag.

After hydrolysis to cis-6-methylpiperidine-2-carboxylic acid, the resulting carboxylic acid and secondary amine functionalities become handles for derivatization. Chiral derivatizing agents can be employed to separate the enantiomers of the chiral carboxylic acid product. For instance, novel reagents like (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine have been developed for the enantiospecific determination of chiral carboxylic acids by high-performance liquid chromatography (HPLC). researchgate.net The derivatization reaction creates diastereomers that can be separated on a standard reversed-phase column. researchgate.net

Another strategy involves the use of protecting groups that also serve as analytical tags. The 2,2,6,6-tetramethylpiperidinyloxycarbonyl (Tempoc) group, for example, contains a stable radical (nitroxide) that can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. pitt.edu While primarily a protecting group, its unique spectroscopic properties could be exploited for specialized analytical applications.

Transformations to other Functionalized Piperidines

The nitrile group of this compound is a versatile functional group that can be transformed into other important functionalities, leading to a diverse range of substituted piperidines.

Reduction to Primary Amines: The nitrile can be reduced to a primary amine, yielding (cis-6-methylpiperidin-2-yl)methanamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. youtube.com This reaction provides a route to 1,2-diamine structures, which are valuable ligands and synthetic intermediates.

Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde (cis-6-methylpiperidine-2-carbaldehyde) can be achieved using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), typically at low temperatures. youtube.com The reaction proceeds via an imine intermediate which is hydrolyzed upon workup to afford the aldehyde. These aldehydes are key precursors for further C-C bond-forming reactions, like the Wittig reaction. nih.gov

Table 2: Transformation of the Nitrile Group

| Target Functional Group | Reagent | Product |

|---|---|---|

| Primary Amine | Lithium aluminum hydride (LiAlH₄) | (cis-6-methylpiperidin-2-yl)methanamine |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | cis-6-methylpiperidine-2-carbaldehyde |

Reactions of α-Nitrile Carbanions with Electrophiles

The proton on the carbon atom adjacent to the nitrile group (the α-carbon) is weakly acidic due to the electron-withdrawing nature of the cyano group. This allows for the formation of a nitrile-stabilized carbanion upon treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). semanticscholar.org It is essential to first protect the piperidine nitrogen (e.g., as the N-Boc derivative) to prevent the abstraction of the more acidic N-H proton.

Once formed, this α-nitrile carbanion is a potent nucleophile that can react with a variety of electrophiles to form new carbon-carbon bonds at the C-2 position of the piperidine ring. semanticscholar.org

Alkylation: The carbanion can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl bromide). This reaction introduces an alkyl substituent at the C-2 position, adjacent to the nitrile group.

Acylation: Reaction of the carbanion with acylating agents like esters or acid chlorides can introduce an acyl group. More commonly, reactions with aldehydes or ketones lead to the formation of β-hydroxynitriles after an aqueous workup.

These reactions significantly expand the synthetic utility of this compound, allowing for the construction of more complex and highly substituted piperidine derivatives.

Cis 6 Methylpiperidine 2 Carbonitrile As a Key Synthetic Intermediate

Precursor in the Synthesis of Substituted Piperidine (B6355638) Alkaloids

The 2,6-disubstituted piperidine framework is a common feature in a large number of alkaloids with significant pharmacological properties. rsc.org The stereoselective synthesis of these alkaloids is a key challenge, and various synthetic strategies have been developed to control the stereochemistry at the C2 and C6 positions. rsc.org While direct examples of the use of cis-6-methylpiperidine-2-carbonitrile in the synthesis of specific named alkaloids were not prominently found in the surveyed literature, the general importance of substituted piperidines as precursors is well-established. rsc.orgthieme-connect.de

The synthesis of piperidine alkaloids often involves the construction of the piperidine ring through methods such as aza-Prins cyclization or the hydrogenation of pyridine (B92270) precursors. thieme-connect.denih.gov For instance, a divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products like isosolenopsins, deoxocassine, and spectaline (B1250092) has been achieved starting from a chiral aziridine (B145994). rsc.org This highlights the importance of chiral starting materials in building the stereochemistry of the final alkaloid product.

Building Block for Complex Polycyclic Systems

The strategic use of cyanopiperidines in the construction of complex polycyclic frameworks has been demonstrated, showcasing their utility as versatile building blocks. A notable example is the application of a 2-cyanopiperidine (B128535) derivative in the synthesis of the carbon framework of perhydrohistrionicotoxin, a neurotoxic amphibian venom. nih.gov

Table 1: Key Intermediates in the Synthesis of the Perhydrohistrionicotoxin Framework

| Intermediate | Structure | Key Transformation |

|---|---|---|

| 4-methyl-6-pentyl-N-phenylpiperidine | Not provided in search results | Anodic cyanation |

| Trisubstituted aminonitrile | Not provided in search results | Incorporation of a 4-cyanobutyl side chain |

| Dinitrile | Not provided in search results | Thorpe-Ziegler annulation |

This synthetic approach underscores the value of the cyano group as a handle for ring formation in the assembly of intricate polycyclic systems.

Role in the Synthesis of Chiral Scaffolds

Chiral piperidine scaffolds are privileged structures in medicinal chemistry and drug design due to their prevalence in a wide range of biologically active compounds. digitellinc.com The development of asymmetric methods to synthesize these scaffolds with high stereocontrol is therefore of great importance. While the direct use of this compound as a starting material for chiral scaffolds was not explicitly detailed in the provided search results, the synthesis of related chiral piperidine derivatives highlights the potential of such building blocks.

For example, the asymmetric synthesis of polycyclic piperidine scaffolds has been explored using enantiopure homoallylic amines. These amines are subjected to ring-forming strategies such as Grubbs metathesis followed by Diels-Alder cycloadditions or Pauson-Khand cyclocarbonylation to produce polycyclic piperidines with high diastereoselectivity. digitellinc.com The stereocontrol in these reactions is often dictated by the minimization of allylic strain in the transition states. digitellinc.com

Furthermore, visible-light-driven radical silylative cyclization of aza-1,6-dienes has been developed for the stereoselective synthesis of densely functionalized piperidines. nih.gov The diastereoselectivity of this reaction is influenced by the geometry of the olefin and the position of the cyano group in the forming piperidine ring, suggesting that a cyano-substituted piperidine precursor could play a role in directing the stereochemical outcome. nih.gov

The synthesis of chiral 1,2-oxazinane (B1295428) and hexahydropyridazin spirocyclic scaffolds has also been achieved through organocatalytic [4+2] cycloaddition reactions, yielding products with excellent diastereoselectivity and enantioselectivity. nih.gov These examples demonstrate the broad interest in creating diverse chiral scaffolds based on heterocyclic rings.

Incorporation into Designed Molecular Architectures

The design and synthesis of novel molecular architectures with specific functions is a key area of chemical research. While the piperidine motif is a common component in many designed molecules, the specific incorporation of this compound into such architectures is not widely documented in the available literature. The principles of molecular design often involve the strategic placement of functional groups to control the three-dimensional structure and properties of a molecule. mdpi.com

In the broader context of molecular design, DNA has been used as a chiral scaffold for asymmetric synthesis, demonstrating the innovative use of biomolecules to create complex architectures. mdpi.com The development of chemical probes and tools to study biological systems also relies on the precise design and synthesis of molecules that can interact with specific targets. mdpi.com Although a direct link to this compound is not established, the fundamental concepts of molecular design provide a framework for the potential future applications of this and other chiral building blocks in creating novel functional molecules.

Computational and Theoretical Studies on Cis 6 Methylpiperidine 2 Carbonitrile

Ab Initio and DFT Calculations for Conformational Analysis

The conformational landscape of substituted piperidines is complex, with the ring able to adopt various chair and boat conformations, and substituents occupying either axial or equatorial positions. Ab initio and Density Functional Theory (DFT) are the primary computational methods employed to explore these possibilities. researchgate.netimperial.ac.uk These calculations can accurately predict the geometries and relative energies of different conformers.

For cis-6-methylpiperidine-2-carbonitrile, the primary conformational question revolves around the orientation of the methyl and cyano groups on the piperidine (B6355638) ring. The molecule is expected to predominantly adopt a chair conformation. In this chair form, two principal arrangements are possible for the cis substituents: one where the methyl group is axial and the cyano group is equatorial (ax,eq), and another where the methyl is equatorial and the cyano is axial (eq,ax).

While specific DFT calculations for this compound are not widely available in the literature, studies on related 2-methylpiperidine (B94953) systems provide valuable insights. nih.gov For instance, DFT calculations (M06-2X/6-311G(d,p) level of theory) on N-acyl-2-methylpiperidines have shown that the energy difference between the equatorial and axial conformers of the 2-methyl group is typically within 1 kcal/mol. nih.gov The preference for an equatorial versus axial position is influenced by steric and electronic factors.

The presence of the cyano group at the C2 position introduces additional complexity. The cyano group is sterically less demanding than a methyl group but is strongly electron-withdrawing. This can lead to significant stereoelectronic interactions that may favor an axial orientation to engage in hyperconjugation with the nitrogen lone pair. A comprehensive conformational analysis would involve geometry optimization of all possible chair and twist-boat conformers to identify the global minimum energy structure.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Methyl Group Orientation | Cyano Group Orientation | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | Axial | 0.0 (Reference) |

| Chair 2 | Axial | Equatorial | Predicted to be slightly higher |

| Twist-Boat | - | - | Predicted to be significantly higher |

This table is illustrative and based on general principles of conformational analysis for piperidine rings. The actual energy differences would need to be determined by specific DFT calculations.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. imperial.ac.uk These predictions are valuable for interpreting experimental spectra and confirming molecular structures. DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-31G(d,p)), are commonly used for this purpose. researchgate.net

For this compound, theoretical calculations could predict:

¹H and ¹³C NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the chemical shifts. These predictions would be sensitive to the conformation, helping to distinguish between, for example, axial and equatorial protons.

Vibrational Frequencies: Calculation of the Hessian matrix for the optimized structure yields the vibrational frequencies and their corresponding IR intensities and Raman activities. The characteristic C≡N stretching frequency of the nitrile group would be a prominent feature.

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the UV-Vis absorption spectrum.

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Parameter | Predicted Value | Notes |

| ¹³C NMR (C≡N) | ~120 ppm | The exact value is sensitive to the electronic environment. |

| IR Frequency (C≡N stretch) | ~2240 cm⁻¹ | A sharp, medium-intensity band is expected. |

| ¹H NMR (H2) | Varies | The chemical shift and coupling constants would differ significantly between axial and equatorial positions. |

These values are typical for the functional groups mentioned and would be refined by specific calculations on the molecule.

Modeling Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding how molecules like this compound might be synthesized or how they might react.

For example, theoretical studies have been conducted on the hydrogenolysis of piperidine and its methylated derivatives on catalyst surfaces. nih.gov These studies, using periodic DFT calculations, model the adsorption of the molecule onto the catalyst, the step-wise hydrogenation, and the cleavage of C-N bonds. nih.gov The calculations reveal the energy barriers for each step, providing a detailed picture of the reaction pathway. nih.gov

A similar approach could be used to model the synthesis of this compound, for instance, through the cyclization of an open-chain precursor. By modeling the proposed reaction pathway, researchers can identify the key transition states and intermediates, calculate the activation energies, and predict the likely stereochemical outcome of the reaction. rsc.org This can aid in optimizing reaction conditions to favor the formation of the desired cis isomer.

Stereo-electronic Effects and Molecular Interactions

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.orgbaranlab.org In this compound, several such effects are expected to play a crucial role in determining its conformational stability and reactivity.

A key interaction is hyperconjugation, which involves the donation of electron density from a filled orbital to a nearby empty (or partially empty) anti-bonding orbital. beilstein-journals.org In piperidine systems, a significant stereoelectronic effect is the interaction between the nitrogen lone pair (a non-bonding orbital, n) and the anti-bonding orbitals (σ*) of adjacent C-C or C-H bonds. beilstein-journals.org

For this compound, if the cyano group is in the axial position, the σ* orbital of the C2-CN bond can align in an anti-periplanar fashion with the nitrogen lone pair. This n -> σ*(C-CN) interaction would be stabilizing, potentially favoring the conformer with an axial cyano group, despite any steric hindrance. This is an example of an anomeric effect. Conversely, interactions between the nitrogen lone pair and the anti-bonding orbitals of the C-H bonds at C2 and C6 also influence conformational preference. beilstein-journals.org

Natural Bond Orbital (NBO) analysis is a computational technique used to quantify these interactions by calculating their stabilization energies. beilstein-journals.org

Table 3: Key Stereoelectronic Interactions in this compound (Chair Conformation)

| Donor Orbital | Acceptor Orbital | Type of Interaction | Expected Consequence |

| n(N) | σ(C2-H) | Hyperconjugation | Stabilization of the conformer |

| n(N) | σ(C6-H) | Hyperconjugation | Stabilization of the conformer |

| n(N) | σ(C2-CN) (axial CN) | Anomeric Effect | Significant stabilization, favoring an axial cyano group |

| σ(C-H) | σ(C-N) | Hyperconjugation | Contributes to overall stability |

These intricate electronic interactions, in concert with classical steric effects, dictate the preferred three-dimensional structure of the molecule, which in turn influences its physical properties and chemical reactivity.

Future Research Directions in Cis 6 Methylpiperidine 2 Carbonitrile Chemistry

Development of Novel and More Efficient Synthetic Pathways

Current synthetic routes to cis-2,6-disubstituted piperidines often involve multi-step sequences and can present challenges in achieving high diastereoselectivity and enantioselectivity. Future research should focus on developing more streamlined and efficient pathways to access enantiopure cis-6-methylpiperidine-2-carbonitrile.

Key areas for investigation include:

Catalytic Asymmetric Methodologies: The development of novel catalytic systems that can directly construct the cis-2,6-disubstituted piperidine (B6355638) ring with high stereocontrol is a primary objective. This could involve exploring transition-metal catalysis, organocatalysis, or a combination of both. For instance, asymmetric hydrogenation of appropriately substituted pyridine (B92270) precursors or catalytic cyclization of acyclic aminoalkene or aminoalkyne precursors could provide direct access. nih.gov

Biocatalytic Approaches: The use of enzymes in synthesis offers significant advantages in terms of selectivity and sustainability. Future work could explore the use of engineered enzymes, such as imine reductases or transaminases, for the asymmetric synthesis of key intermediates or the direct cyclization to form the target piperidine. nih.govrsc.orgchemistryviews.org The biocatalytic synthesis of piperidine alkaloids is a growing field, and these principles can be applied to non-natural derivatives. nih.govresearchgate.net

Catalytic Dynamic Resolution: For racemic or diastereomeric mixtures, catalytic dynamic resolution presents a powerful strategy to converge on a single desired stereoisomer. Research into applying this technique to precursors of this compound could provide an efficient route to enantiomerically pure material. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High efficiency, atom economy, and stereocontrol. | Development of novel chiral catalysts and ligands. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme screening and engineering for specific transformations. nih.govrsc.org |

| Catalytic Dynamic Resolution | Theoretical 100% yield of a single enantiomer from a racemate. | Design of effective catalysts for in-situ racemization and stereoselective reaction. nih.gov |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay between the piperidine ring, the nitrile group, and their relative stereochemistry. A thorough investigation of its chemical behavior will unlock its full potential as a synthetic intermediate.

Future research should target:

Functionalization of the Piperidine Ring: Exploring selective C-H functionalization at various positions on the piperidine ring would provide access to a diverse range of more complex derivatives. nih.gov Methods such as photoredox catalysis could be employed to achieve site-selective modifications that are otherwise difficult to access. nih.gov

Transformations of the Nitrile Group: The nitrile functionality is a versatile handle for a wide array of chemical transformations. Systematic studies on the hydrolysis, reduction, addition of organometallic reagents, and cycloaddition reactions of the nitrile group in the specific steric environment of the cis-2,6-disubstituted piperidine are needed.

Ring-Opening and Ring-Expansion Reactions: Investigating controlled ring-opening reactions could lead to the synthesis of valuable acyclic chiral building blocks. Conversely, ring-expansion strategies could provide access to larger nitrogen-containing heterocyclic systems, such as azepanes. Single-electron transfer photooxidation is a potential method for initiating such ring-opening reactions. researchgate.net

Advanced Structural and Dynamic Characterization Methodologies

A deep understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its reactivity and designing its applications, particularly in areas like medicinal chemistry and catalysis.

Future research directions in this area include:

High-Resolution Spectroscopic and Crystallographic Studies: While routine characterization is standard, advanced techniques can provide deeper insights. This includes variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to study conformational equilibria and single-crystal X-ray diffraction analysis to determine the precise solid-state structure. acs.org

Computational Modeling and Conformational Analysis: In-depth computational studies using methods like Density Functional Theory (DFT) can be used to model the conformational landscape of the molecule. acs.org This can help in understanding the relative stabilities of different chair and boat conformations and the influence of the cis substituents on the ring pucker.

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) spectroscopy can be employed to study the stereochemical features of the molecule and its derivatives, providing valuable data for assigning absolute configurations and studying intermolecular interactions.

| Characterization Technique | Information Gained | Future Research Application |

| Variable-Temperature NMR | Conformational dynamics and energy barriers between conformers. | Predicting reactivity and stereochemical outcomes of reactions. |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and solid-state conformation. | Rational design of derivatives for specific applications (e.g., crystal engineering). |

| Computational Modeling (DFT) | Relative energies of conformers, electronic properties. | Guiding synthetic efforts and interpreting experimental results. |

| Circular Dichroism (CD) | Absolute configuration and solution-state conformation. | Stereochemical assignment and studying interactions with other chiral molecules. |

Integration into Emerging Synthetic Paradigms

To maximize the utility of this compound, its synthesis and application should be integrated into modern and emerging synthetic paradigms that offer advantages in terms of efficiency, safety, and scalability.

Promising areas for future research are:

Continuous Flow Synthesis: Translating the synthesis of this compound and its derivatives into a continuous flow process can offer significant benefits, including improved reaction control, enhanced safety, and easier scalability. flinders.edu.aumdpi.comspringernature.comnih.gov The electrochemical cyanation of piperidines has been successfully performed in a flow cell, suggesting a potential route for the nitrile introduction step. nih.gov

Photoredox and Electrocatalysis: As mentioned, photoredox catalysis can be a powerful tool for the functionalization of the piperidine ring. nih.govnih.gov Exploring a broader range of photoredox- and electro-catalyzed reactions will undoubtedly lead to novel transformations and the construction of complex molecular architectures based on the this compound scaffold.

Late-Stage Functionalization: Developing methodologies where the this compound core can be introduced into more complex molecules at a late stage of a synthetic sequence is highly desirable. This approach is particularly valuable in medicinal chemistry for the rapid generation of analog libraries.

Bioconjugation and Materials Science: Investigating the incorporation of this chiral building block into larger biomolecules or materials could lead to novel applications. For example, its use as a constrained amino acid mimic or as a component in novel polymers could be explored.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile chiral building block for the synthesis of complex molecules with potential applications in various fields of science.

Q & A

Q. What experimental and theoretical approaches validate the compound’s role as a chiral ligand in asymmetric catalysis?

- Methodological Answer : Test enantioselectivity in benchmark reactions (e.g., hydrogenation of ketones). Compare experimental ee values with DFT-predicted transition states. Single-crystal XRD (SHELXL ) confirms ligand-metal coordination geometry. Circular dichroism (CD) spectroscopy monitors chiral induction .

Data Contradiction and Hypothesis Testing

Q. How should researchers address discrepancies between computational predictions and experimental results for the compound’s electronic properties?

Q. What frameworks (e.g., PICO, FINER) guide hypothesis testing when investigating the compound’s pharmacological potential?

- Methodological Answer : Apply PICO (Population: enzyme targets; Intervention: compound binding; Comparison: known inhibitors; Outcome: IC) to structure assays. FINER criteria ensure hypotheses are feasible (e.g., in vitro models), novel (vs. existing nitriles), and ethically aligned (avoiding vertebrate testing until ADMET validation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.